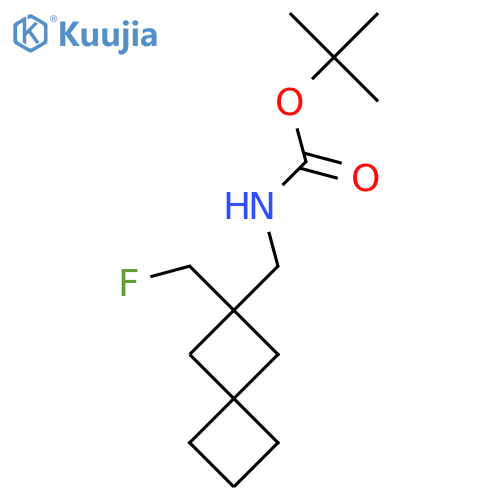Cas no 2680813-16-3 (tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate)

2680813-16-3 structure
商品名:tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate
tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
- EN300-28280378
- 2680813-16-3
- tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate
-
- インチ: 1S/C14H24FNO2/c1-12(2,3)18-11(17)16-10-14(9-15)7-13(8-14)5-4-6-13/h4-10H2,1-3H3,(H,16,17)
- InChIKey: RFBWIXRIFMZKBX-UHFFFAOYSA-N
- ほほえんだ: FCC1(CNC(=O)OC(C)(C)C)CC2(CCC2)C1
計算された属性
- せいみつぶんしりょう: 257.17910717g/mol
- どういたいしつりょう: 257.17910717g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280378-0.1g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-28280378-0.25g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-28280378-5g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 5g |
$2858.0 | 2023-09-09 | ||
| Enamine | EN300-28280378-10.0g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
| Enamine | EN300-28280378-5.0g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
| Enamine | EN300-28280378-1g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 1g |
$986.0 | 2023-09-09 | ||
| Enamine | EN300-28280378-0.05g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-28280378-1.0g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-28280378-2.5g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-28280378-0.5g |
tert-butyl N-{[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680813-16-3 | 95.0% | 0.5g |
$946.0 | 2025-03-19 |
tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
2680813-16-3 (tert-butyl N-{2-(fluoromethyl)spiro3.3heptan-2-ylmethyl}carbamate) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
